Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are significant due to their presence in various natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, often involves multicomponent reactions. A common method includes the reaction of cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . This green protocol is advantageous due to its simplicity and environmental friendliness.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions due to the presence of reactive sites on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- Indole-3-acetic acid
Uniqueness
Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine substitution often enhances the compound’s stability, lipophilicity, and binding affinity to biological targets .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 7,7-difluoro-1,4,5,6-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-9(14)7-5-6-3-2-4-10(11,12)8(6)13-7/h5,13H,2-4H2,1H3 |
InChI Key |
CFKFQOYZYJEFIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(CCC2)(F)F |
Origin of Product |
United States |
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